molecular formula C21H26O6 B12290425 16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B12290425
M. Wt: 374.4 g/mol
InChI Key: QUDYJOZZUZDXCV-UHFFFAOYSA-N
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Description

16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic compound with significant importance in the field of pharmaceuticals and analytical chemistry. This compound is a derivative of steroids and is often used as a pharmaceutical analytical impurity (PAI) to ensure the quality and safety of medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize yield. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl groups can result in the formation of diols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups on the compound allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to changes in the metabolism and function of steroid hormones in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione apart is its specific arrangement of hydroxyl and acetyl groups, which confer unique chemical and biological properties. This makes it particularly useful as a pharmaceutical analytical impurity and in various research applications .

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-14,16,18,22,25,27H,3-4,8-10H2,1-2H3

InChI Key

QUDYJOZZUZDXCV-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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